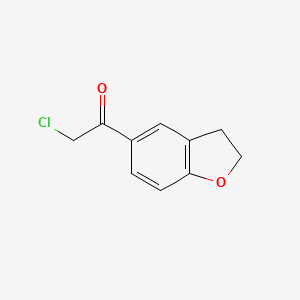

2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone

Descripción

BenchChem offers high-quality 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-chloro-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFACNABSBZAFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424699 | |

| Record name | 5-Chloroacetyl-2,3-dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64089-34-5 | |

| Record name | 5-Chloroacetyl-2,3-dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, offering in-depth insights into its chemical and physical properties, a detailed synthesis protocol, reactivity profile, and critical safety information.

Introduction and Core Characteristics

2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone, also known by its synonym 5-Chloroacetyl-2,3-dihydrobenzofuran, is a solid organic compound of significant interest in medicinal chemistry.[1] Its molecular structure features a 2,3-dihydrobenzofuran moiety functionalized with a chloroacetyl group at the 5-position. This unique combination of a heterocyclic ring system and a reactive α-chloro ketone makes it a versatile building block for the synthesis of more complex molecules, most notably as a crucial intermediate in the manufacture of Darifenacin, a muscarinic M3 receptor antagonist used to treat overactive bladder.[2][3]

The strategic importance of this compound lies in the electrophilic nature of the carbon bearing the chlorine atom and the carbonyl carbon, which allows for facile nucleophilic substitution and further molecular elaboration.[2] Understanding the properties and reactivity of this intermediate is paramount for process optimization, yield improvement, and impurity profiling in drug manufacturing.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is essential for its handling, characterization, and use in synthesis.

Physical and Chemical Properties

The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 64089-34-5 | [4] |

| Molecular Formula | C₁₀H₉ClO₂ | [1] |

| Molecular Weight | 196.63 g/mol | [1] |

| Appearance | White to yellow solid | |

| Melting Point | 73-74 °C | |

| Boiling Point | 354.1 ± 37.0 °C (Predicted) | |

| IUPAC Name | 2-chloro-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone | [5] |

| Synonyms | 5-Chloroacetyl-2,3-dihydrobenzofuran | [2] |

| InChI Key | HQFACNABSBZAFM-UHFFFAOYSA-N |

Spectroscopic Data (Predicted and Representative)

While a publicly available, fully assigned spectrum for this specific molecule is not readily found in the literature, the expected spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the dihydrofuran ring, and the methylene protons of the chloroacetyl group. The aromatic protons would appear as multiplets or doublets in the downfield region (approx. 6.8-7.8 ppm). The two methylene groups of the dihydrofuran ring would likely appear as triplets around 3.2 ppm and 4.6 ppm. The singlet for the chloroacetyl methylene protons (CH₂Cl) would be expected further downfield, around 4.7 ppm, due to the electron-withdrawing effects of the carbonyl and chlorine atom.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for the carbonyl carbon (around 190-200 ppm), the aromatic carbons (110-160 ppm), the carbons of the dihydrofuran ring (one ether-linked methylene carbon around 70 ppm and another methylene carbon around 30 ppm), and the carbon of the chloroacetyl group (around 45 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the range of 1670-1690 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic protons, and C-O stretching for the ether linkage in the dihydrofuran ring.

Synthesis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone

The primary and most industrially viable method for the synthesis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is the Friedel-Crafts acylation of 2,3-dihydrobenzofuran.[6] This electrophilic aromatic substitution reaction introduces the chloroacetyl group onto the electron-rich aromatic ring of the dihydrobenzofuran.

Reaction Mechanism

The reaction proceeds via the formation of a highly electrophilic acylium ion from chloroacetyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The acylium ion then attacks the 5-position of the 2,3-dihydrobenzofuran ring, which is activated towards electrophilic substitution. Subsequent loss of a proton re-aromatizes the ring to yield the final product.

Sources

- 1. scbt.com [scbt.com]

- 2. Page loading... [guidechem.com]

- 3. rsc.org [rsc.org]

- 4. 2-chloro-1-(2,3-dihydro-benzofuran-5-yl)-ethanone,(CAS# 64089-34-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. CN106520849A - A kind of method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol - Google Patents [patents.google.com]

"2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone" CAS number 64089-34-5

An In-Depth Technical Guide to 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone (CAS: 64089-34-5)

Introduction: A Key Intermediate in Medicinal Chemistry

2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is a substituted α-chloro ketone of significant interest in synthetic organic chemistry and pharmaceutical development. Its structure incorporates the 2,3-dihydrobenzofuran moiety, a recognized "privileged structure" known to interact with a wide range of biological targets, making it a valuable scaffold in drug design[1]. The presence of a reactive α-chloro ketone functional group renders this molecule a versatile electrophilic building block, primarily for the synthesis of more complex active pharmaceutical ingredients (APIs).

This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation, methods for its analytical characterization, its critical role as a synthetic intermediate, and essential safety protocols for its handling.

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is fundamental for its use in a laboratory setting. These properties dictate storage conditions, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 64089-34-5 | [2][3][4] |

| Molecular Formula | C₁₀H₉ClO₂ | [2][3] |

| Molecular Weight | 196.63 g/mol | [2][3] |

| Appearance | White to Yellow Solid | [3] |

| Melting Point | 73-74 °C | [2] |

| Boiling Point | 354.1 ± 37.0 °C (Predicted) | [2] |

| IUPAC Name | 2-chloro-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone | [5] |

| Synonyms | 5-Chloroacetyl-2,3-dihydrobenzofuran | [3][6] |

Synthesis via Electrophilic Aromatic Substitution: The Friedel-Crafts Acylation

The most direct and industrially relevant method for preparing 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is the Friedel-Crafts acylation of 2,3-dihydrobenzofuran. This electrophilic aromatic substitution reaction utilizes a strong Lewis acid to generate a highly reactive acylium ion, which then acylates the electron-rich aromatic ring of the dihydrobenzofuran.

Reaction Mechanism and Causality

The reaction proceeds in two primary stages:

-

Generation of the Electrophile: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of chloroacetyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This step is critical as it transforms the weakly electrophilic acid chloride into a potent electrophile capable of reacting with the aromatic ring.

-

Electrophilic Attack and Rearomatization: The π-electrons of the 2,3-dihydrobenzofuran ring attack the electrophilic carbon of the acylium ion. The dihydrobenzofuran is an activated aromatic system, and substitution occurs preferentially at the C5 position (para to the ether oxygen), which is sterically accessible and electronically activated. This attack forms a non-aromatic carbocation intermediate (a sigma complex). A base, such as AlCl₄⁻, then abstracts a proton from the site of substitution, restoring aromaticity and yielding the final ketone product.[7]

Sources

- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Chloroacetyl-2,3-dihydrobenzofuran CAS#: 64089-34-5 [m.chemicalbook.com]

- 3. 001chemical.com [001chemical.com]

- 4. 2-chloro-1-(2,3-dihydro-benzofuran-5-yl)-ethanone,(CAS# 64089-34-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone | 64089-34-5 [sigmaaldrich.com]

- 6. Page loading... [wap.guidechem.com]

- 7. youtube.com [youtube.com]

"2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone" molecular weight and formula

An In-Depth Technical Guide to 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone

Introduction

In the landscape of modern synthetic chemistry, the strategic design of molecular intermediates is paramount to the efficient construction of complex target molecules. 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone, a bifunctional molecule featuring a reactive α-chloroketone and a dihydrobenzofuran scaffold, represents a quintessential example of such a strategic building block. This guide provides an in-depth examination of this compound, intended for researchers, chemists, and drug development professionals who leverage advanced chemical intermediates. We will explore its fundamental properties, a robust synthetic protocol grounded in established chemical principles, its analytical characterization, and its potential applications, particularly in medicinal chemistry and materials science. The inherent reactivity of the α-chloroketone moiety makes it a valuable precursor for a wide array of nucleophilic substitution and cyclization reactions, positioning it as a key intermediate in the synthesis of novel heterocyclic compounds and potential active pharmaceutical ingredients (APIs).[1]

Chemical Identity and Physicochemical Properties

2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is a solid organic compound whose identity is defined by a unique combination of structural features and corresponding physical properties.[2] A comprehensive summary of its key identifiers and properties is presented below, providing the foundational data required for its use in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉ClO₂ | [3][4][5] |

| Molecular Weight | 196.63 g/mol | [3][4][6] |

| CAS Number | 64089-34-5 | [3][4][6] |

| IUPAC Name | 2-chloro-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone | [6] |

| Synonyms | 5-Chloroacetyl-2,3-Dihydrobenzofuran | [3] |

| Physical Form | Solid | [2] |

| Typical Purity | ≥95% | [6] |

| Storage Conditions | 2-8°C (Refrigerator) | [2][6] |

Synthesis and Mechanistic Rationale

The synthesis of 2-chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is most effectively achieved through the α-chlorination of its ketone precursor, 1-(2,3-dihydrobenzofuran-5-yl)ethanone (CAS 90843-31-5).[2][7] This transformation is a cornerstone reaction in organic synthesis, valued for installing a reactive electrophilic center adjacent to a carbonyl group.

Causality of Reagent Selection

The chosen chlorinating agent is sulfuryl chloride (SO₂Cl₂). This reagent is often preferred over chlorine gas for laboratory-scale reactions due to its convenient liquid form and more controlled reactivity. The reaction proceeds via a free-radical or an acid-catalyzed enol/enolate pathway. In the presence of an acid catalyst or upon initiation, the ketone tautomerizes to its enol form. The electron-rich double bond of the enol then attacks the electrophilic chlorine, leading to the chlorinated product. A solvent like methanol or a mixture of ethyl acetate and dichloromethane is typically used to facilitate the dissolution of the starting material and manage the reaction temperature.[1]

Synthetic Workflow Diagram

The following diagram outlines the logical flow of the synthesis, from starting materials to the purified final product.

Caption: Workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes checkpoints (e.g., TLC monitoring) to ensure the reaction is proceeding as expected before moving to the next stage.

Materials:

-

1-(2,3-Dihydrobenzofuran-5-yl)ethanone (1.0 eq)[7]

-

Sulfuryl chloride (1.1 - 1.5 eq)

-

Methanol or a mixture of Ethyl Acetate/Dichloromethane (as solvent)

-

Ethanol (for crystallization)

-

Standard laboratory glassware, magnetic stirrer, and rotary evaporator.

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 1-(2,3-dihydrobenzofuran-5-yl)ethanone (e.g., 1.62 g, 10 mmol) in the chosen solvent (e.g., 50 mL of ethyl acetate/dichloromethane). Stir the mixture at room temperature (20-25°C) until all solid has dissolved.

-

Chlorination: Add sulfuryl chloride (e.g., 1.5 g, 1.1 eq, 11 mmol) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature between 20-30°C. An ice bath may be used for cooling if the reaction becomes exothermic.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The reaction progress must be monitored by Thin-Layer Chromatography (TLC) until the starting material spot is consumed.

-

Workup: Once the reaction is complete, carefully remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to obtain the final product as high-quality crystals.

-

Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Applications in Synthetic Chemistry

The utility of 2-chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone stems from the high reactivity of the C-Cl bond, which is activated by the adjacent carbonyl group. This makes it an excellent electrophile for a variety of synthetic transformations.

Role as a Versatile Building Block

α-Haloketones are renowned as pivotal intermediates for the synthesis of diverse chemical structures, especially heterocyclic compounds that form the core of many pharmaceutical agents.[1] The title compound is a precursor for introducing the -(C=O)CH₂- synthon, which can react with a wide range of nucleophiles.

Common Reaction Pathways

The diagram below illustrates the principal reaction pathways available to this intermediate, highlighting its synthetic versatility.

Caption: Key reaction pathways for the title compound.

These reactions open avenues to novel compounds with potential biological activities, building upon scaffolds known for anti-bacterial, anti-malarial, and anti-tuberculosis properties.[8]

Safety, Handling, and Storage

Proper handling of 2-chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is critical due to its classification as a reactive α-chloroketone. While specific toxicity data is limited, compounds of this class are generally considered irritants.[9]

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, impervious gloves, and a lab coat.[10] Avoid inhalation of dust and direct contact with skin and eyes.[10]

-

First Aid: In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[10]

-

Storage: Store the compound in a tightly sealed container in a refrigerator (2-8°C).[2][6] This minimizes degradation and ensures long-term stability.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is a high-value chemical intermediate whose utility is firmly established by the principles of synthetic organic chemistry. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an indispensable tool for researchers in drug discovery and materials science. By understanding the causality behind its synthesis and the scope of its subsequent reactions, scientists can fully leverage this building block to construct novel and complex molecular architectures.

References

- 001CHEMICAL. 2-chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone.

- Matrix Scientific. 2-Chloro-1-(2-methyl-2,3-dihydro-benzofuran-5-yl)-ethanone.

- Sinfoo Biotech. 2-chloro-1-(2,3-dihydro-benzofuran-5-yl)-ethanone.

- PubChem. 2-Chloro-1-(6-hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethanone.

- PubChem. 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone.

- BOC Sciences. 2-Chloro-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)

- Organic Chemistry Portal. 2,3-Dihydrobenzofuran synthesis.

- Sigma-Aldrich. 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone.

- NIH National Center for Biotechnology Information. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.

- ChemScene. 1-(2,3-Dihydrobenzofuran-5-yl)ethanone.

- NIH National Center for Biotechnology Information. Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones.

- ResearchGate. 1-(1-Benzofuran-2-yl)-2-chloroethanone.

- Sigma-Aldrich. 1-(2,3-Dihydrobenzofuran-5-yl)ethanone.

Sources

- 1. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(2,3-Dihydrobenzofuran-5-yl)ethanone | 90843-31-5 [sigmaaldrich.cn]

- 3. 001chemical.com [001chemical.com]

- 4. 2-chloro-1-(2,3-dihydro-benzofuran-5-yl)-ethanone,(CAS# 64089-34-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone | C10H9ClO2 | CID 6504170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone | 64089-34-5 [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. matrixscientific.com [matrixscientific.com]

- 10. echemi.com [echemi.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Management of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of the chemical intermediate, 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone. Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this guide synthesizes data from structurally related molecules, particularly α-chloro ketones and benzofuran derivatives, to establish a robust framework for risk mitigation in a laboratory and process development setting.

Compound Profile and Inferred Hazard Analysis

Inferred Primary Hazards:

-

Skin and Eye Irritation/Corrosion: Based on data for similar compounds like 5-Chloro-1-indanone and other α-chloro ketones, this compound is expected to be a skin and eye irritant, with the potential to cause serious eye damage or even severe skin burns upon direct contact.[4][5]

-

Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[4]

-

Potential for Sensitization: While not confirmed, related compounds can act as sensitizers, and this possibility should be considered.

-

Reactivity: α-chloro ketones can be reactive towards nucleophiles and may be incompatible with strong bases, strong oxidizing agents, strong acids, and strong reducing agents.[4][6] Some related compounds are also reported to react violently with water.[7]

A summary of key identifiers for this compound is provided in the table below.

| Identifier | Value |

| CAS Number | 64089-34-5 |

| Molecular Formula | C₁₀H₉ClO₂ |

| Molecular Weight | 196.63 g/mol |

| InChI Key | HQFACNABSBZAFM-UHFFFAOYSA-N |

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory when handling 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone. The primary engineering control is the mandatory use of a certified chemical fume hood to minimize inhalation exposure.

Recommended Personal Protective Equipment

The following PPE is required for all handling operations:

-

Eye and Face Protection: Tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are essential.[8] A face shield should be worn in situations with a higher risk of splashing.

-

Skin Protection:

-

Gloves: Chemically impermeable gloves, such as butyl rubber or Viton™, should be worn. Nitrile gloves may offer limited protection for short-duration tasks, but their breakthrough time should be verified. Always inspect gloves for integrity before use and change them immediately if contaminated.

-

Protective Clothing: A flame-retardant laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron or suit should be considered.[7][8]

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a full-face respirator with a combination filter for organic vapors and particulates (e.g., ABEK type) is necessary.[8][9]

The following diagram illustrates the hierarchy of controls for safe handling.

Caption: Hierarchy of controls for managing exposure risks.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to prevent accidental exposure and ensure the stability of the compound.

Handling Protocol

-

Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. An emergency eyewash station and safety shower must be in close proximity and unobstructed.[4]

-

Dispensing: Handle as a solid to avoid the generation of dust. If the material is a fine powder, take extra precautions to avoid creating airborne particles. Use spark-proof tools and equipment.

-

Solution Preparation: When dissolving in a solvent, add the solid to the solvent slowly. Be aware of potential exothermic reactions.

-

Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[4] Decontaminate all surfaces and equipment that have come into contact with the chemical.

Storage Requirements

-

Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[4][6]

-

Keep away from sources of ignition, heat, and direct sunlight.[6][7]

-

Store separately from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4]

-

Given that related compounds can react with water, storage in a moisture-free environment is recommended.[7]

Emergency Procedures

In the event of an accidental release or exposure, the following procedures should be followed immediately.

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][5]

-

Skin Contact: Immediately remove all contaminated clothing and shoes.[4][5] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do so. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[5][6] Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Accidental Release Measures

-

Evacuation: Evacuate all non-essential personnel from the area.

-

Ventilation: Ensure adequate ventilation.

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.

-

Clean-up: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. For larger spills, dike the area and collect the material for disposal.

-

Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.

The following flowchart outlines the emergency response protocol for an accidental spill.

Caption: Step-by-step emergency response for spills.

Disposal Considerations

All waste materials containing 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone must be treated as hazardous waste. Dispose of the material and its container in accordance with all applicable local, state, and federal regulations. Do not dispose of it in the sewer system.

Conclusion

While 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is a valuable intermediate in drug discovery and development, its handling requires a comprehensive understanding of its potential hazards, which are inferred from its chemical structure. By implementing robust engineering controls, mandating the use of appropriate personal protective equipment, and adhering to strict handling and emergency protocols, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

- 2-Chloro-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethanone Safety Data Sheets. ECHEMI. [URL: https://www.echemi.com/sds/943126-72-5.html]

- 5-Chloro-1-indanone Safety Data Sheet. [Source Redacted for Anonymity].

- SAFETY DATA SHEET - Merck Millipore. Merck Millipore. [URL: https://www.merckmillipore.com/INTERSHOP/web/WFS/Merck-INT-Site/en_US/-/USD/ShowDocument-File?ProductSKU=MDA_CHEM-822252&LoginName=Guest&DocumentType=MSD]

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/362700]

- 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone - Sigma-Aldrich. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h6e411f5b]

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=CC07105CB&productDescription=1-%281-BENZOFURAN-5-YL%29-2-BROMO-1-ETHANONE%2C&vendorId=VN00033897]

- 2,3-Dihydrobenzofuran - Safety Data Sheet - ChemicalBook. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_496-16-2.htm]

- Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. [Source Redacted for Anonymity].

- 2,3-Dihydrobenzofuran 99 496-16-2 - Sigma-Aldrich. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/183962]

- Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane - ResearchGate. ResearchGate. [URL: https://www.researchgate.

- 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC - PubMed Central. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4027299/]

- One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane - PubMed. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11459610/]

- Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane | Journal of Organic and Pharmaceutical Chemistry. Journal of Organic and Pharmaceutical Chemistry. [URL: https://ophcj.nuph.edu.ua/index.php/journal/article/view/324406]

- 2-Chloro-1-(2-methyl-2,3-dihydro-benzofuran-5-yl)-ethanone | Matrix Scientific. Matrix Scientific. [URL: https://www.matrixscientific.com/2-chloro-1-2-methyl-2-3-dihydro-benzofuran-5-yl-ethanone-878441-20-4.html]

- 2,3-Dihydrobenzofuran derivatives with protective activity in the CNS - ResearchGate. ResearchGate. [URL: https://www.researchgate.net/figure/23-Dihydrobenzofuran-derivatives-with-protective-activity-in-the-CNS_fig1_369687445]

- CAS No. 64089-34-5, 2-chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone - 001CHEMICAL. 001CHEMICAL. [URL: https://www.001chemical.com/chem/64089-34-5.html]

- SAFETY DATA SHEET - Merck Millipore. Merck Millipore. [URL: https://www.merckmillipore.com/INTERSHOP/web/WFS/Merck-DE-Site/de_DE/-/EUR/ShowDocument-File?ProductSKU=MDA_CHEM-800181&LoginName=Guest&DocumentType=MSD]

- 2,3-Dihydrobenzofuran (Coumaran, Benzodihydrofuran, CAS Number: 496-16-2). [Source Redacted for Anonymity].

- NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive. CDC. [URL: https://stacks.cdc.gov/view/cdc/22264]

- 2-chloro-1-(2,3-dihydro-benzofuran-5-yl)-ethanone - Sinfoo Biotech. Sinfoo Biotech. [URL: https://www.sinfoobiochem.com/A030393.html]

- 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone | C10H9ClO2 | CID 6504170 - PubChem. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6504170]

- NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12118260/]

- Subchronic toxicity of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in Wistar rats - PubMed. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1344405/]

- Ethanone, 1-[(3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl]- (acetylcedrene) - Evaluation - Australian Industrial Chemicals Introduction Scheme. Australian Industrial Chemicals Introduction Scheme. [URL: https://www.industrialchemicals.gov.au/chemical-information/evaluation-statements/evaluation-statement-eva00034/ethanone-1-3r3ar7r8as-234788a-hexahydro-3688-tetramethyl-1h-3a7-methanoazulen-5-yl-acetylcedrene]

- Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture - PubMed. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36342586/]

- Solvent - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Solvent]

- In-vivo Toxicity Profile of 2-Butyl-3-(3, 5-Diiodo-4-Hydroxybenzoyl) Benzofuran on Different Experimental Models - Impactfactor. Impactfactor. [URL: https://www.impactfactor.org/2024/06/25/in-vivo-toxicity-profile-of-2-butyl-3-3-5-diiodo-4-hydroxybenzoyl-benzofuran-on-different-experimental-models/]

Sources

- 1. 001chemical.com [001chemical.com]

- 2. 2-chloro-1-(2,3-dihydro-benzofuran-5-yl)-ethanone,(CAS# 64089-34-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone | C10H9ClO2 | CID 6504170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. 2,3-Dihydrobenzofuran - Safety Data Sheet [chemicalbook.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. echemi.com [echemi.com]

- 9. 2,3-ジヒドロベンゾフラン 99% | Sigma-Aldrich [sigmaaldrich.com]

Navigating the Stability of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds, possesses a chemical structure that necessitates a thorough understanding of its storage and stability profile. This guide provides a comprehensive overview of the critical factors influencing its stability, potential degradation pathways, and robust methodologies for its assessment. By integrating principles of organic chemistry with established pharmaceutical stability testing protocols, this document serves as an essential resource for ensuring the integrity and purity of this vital chemical entity throughout the drug development lifecycle.

Introduction: The Significance of a Stable Intermediate

The compound 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone (CAS No. 64089-34-5) is a bifunctional molecule featuring a reactive α-chloro ketone moiety and a dihydrobenzofuran core.[1] This unique combination of functional groups makes it a valuable building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. The integrity of this intermediate is paramount, as any degradation can lead to the formation of impurities that may compromise the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). Understanding its stability is therefore not merely a matter of good laboratory practice but a critical component of regulatory compliance and successful drug development.

Prudent Storage and Handling: The First Line of Defense

The long-term stability of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is fundamentally dependent on its storage and handling conditions. Based on the general guidelines for α-chloro ketones and benzofuran derivatives, the following conditions are recommended to minimize degradation.

Recommended Storage Conditions

To maintain the integrity of the compound, it is imperative to store it in a cool, dry, and dark environment . A well-ventilated area is also crucial to prevent the accumulation of any potentially harmful vapors. The container should be tightly sealed to protect the compound from atmospheric moisture and oxygen.

| Parameter | Recommendation | Rationale |

| Temperature | Cool (typically 2-8 °C) | Minimizes the rate of potential thermal degradation and other chemical reactions. |

| Humidity | Dry (low humidity environment) | Prevents hydrolysis of the reactive α-chloro ketone moiety. |

| Light | Protect from light (amber vials or stored in the dark) | Mitigates the risk of photodegradation, a common pathway for ketones. |

| Atmosphere | Tightly sealed container, consider inert gas (e.g., argon, nitrogen) for long-term storage | Prevents exposure to moisture and oxygen, which can lead to hydrolysis and oxidation, respectively. |

Safe Handling Practices

Due to its chemical nature as an α-chloro ketone, 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Unraveling Chemical Stability: A Tale of Two Moieties

The stability of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is dictated by the chemical reactivity of its two primary structural components: the α-chloro ketone and the dihydrobenzofuran ring.

The Reactive Nature of the α-Chloro Ketone

The α-chloro ketone functional group is inherently susceptible to nucleophilic attack, making it the primary site of potential degradation.

The most significant degradation pathway for this compound is likely hydrolysis. The presence of water, especially under basic or, to a lesser extent, acidic conditions, can lead to the displacement of the chloride ion to form the corresponding α-hydroxy ketone.

-

Mechanism: The carbonyl group activates the adjacent carbon-chlorine bond, making it more susceptible to nucleophilic substitution. Under basic conditions, hydroxide ions can directly attack the α-carbon. The rate of hydrolysis is generally pH-dependent, with increased rates at higher pH values.[2][3]

Ketones are known to be photochemically active. Upon absorption of UV light, the carbonyl group can be excited to a higher energy state, leading to various reactions, including cleavage of the α-carbon-chlorine bond (α-cleavage) to generate radical species.[4] These radicals can then participate in a cascade of secondary reactions, leading to a complex mixture of degradation products.

The Dihydrobenzofuran Core: Potential for Oxidation and Ring Opening

While generally more stable than the α-chloro ketone, the dihydrobenzofuran ring system is not inert.

The ether linkage and the benzylic protons on the dihydrofuran ring are potential sites for oxidation. Oxidative stress, for instance, in the presence of peroxides or atmospheric oxygen over extended periods, could lead to the formation of hydroperoxides or other oxidized derivatives. Functional groups with labile hydrogens, such as those at benzylic positions, are particularly susceptible to oxidation.[5]

Under harsh acidic or basic conditions, or through enzymatic action in biological systems, the ether linkage of the dihydrobenzofuran ring could potentially be cleaved.[6] However, this is generally considered a less likely degradation pathway under typical storage conditions compared to the reactions of the α-chloro ketone moiety.

A Proactive Approach: Forced Degradation Studies

To proactively identify potential degradation products and establish a stability-indicating analytical method, a forced degradation (or stress testing) study is indispensable.[7][8][9] This involves subjecting the compound to a variety of harsh conditions to accelerate its degradation.

Protocol for a Forced Degradation Study

A systematic approach is crucial for a successful forced degradation study. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at detectable levels without being so excessive as to lead to secondary degradation.[7][9]

Caption: Workflow for a forced degradation study of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone.

Developing a Stability-Indicating Analytical Method

The primary tool for monitoring the stability of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is High-Performance Liquid Chromatography (HPLC), preferably coupled with a mass spectrometer (MS).[10][11]

A reverse-phase HPLC method is generally suitable for separating the parent compound from its potential degradation products.

| Parameter | Suggested Starting Conditions |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A suitable gradient from a higher percentage of A to a higher percentage of B to elute both polar and non-polar compounds. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at a suitable wavelength (e.g., 254 nm or the λmax of the compound) and MS |

Mass spectrometry is a powerful tool for the structural elucidation of degradation products. By comparing the mass spectra of the degradation products with that of the parent compound, it is possible to identify modifications such as hydrolysis (addition of an -OH group and loss of -Cl) or oxidation (addition of an oxygen atom).[12][13] Further structural confirmation can be achieved using techniques like NMR spectroscopy.[14]

Caption: Potential degradation pathways for 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone.

Long-Term Stability Studies: Ensuring Shelf-Life

While forced degradation studies provide a rapid assessment of stability, long-term stability studies under ICH-recommended conditions are necessary to establish the re-test period or shelf-life of the compound.[15] These studies involve storing the compound under controlled temperature and humidity conditions for an extended period and periodically analyzing its purity and the formation of any degradation products using the validated stability-indicating method.

Conclusion: A Proactive Approach to Quality

The stability of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is a critical attribute that directly impacts its suitability as a pharmaceutical intermediate. A comprehensive understanding of its potential degradation pathways, coupled with the implementation of appropriate storage and handling procedures, is essential for maintaining its quality. Proactive stability assessment through forced degradation studies and the development of a robust, stability-indicating analytical method are cornerstones of a sound drug development program. By adhering to the principles outlined in this guide, researchers and drug development professionals can ensure the integrity of this key building block, thereby contributing to the development of safe and effective medicines.

References

-

Pharma Dekho. (2023, December 27). SOP for force degradation study. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Pharmaceutical Technology. (2002, November 1). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

Defense Technical Information Center. (2008, December 1). Synthesis and mass spectral analysis of HD degradation products. A computational elucidation of the. [Link]

-

Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. [Link]

-

MedCrave. (2016, December 14). Forced Degradation Studies. [Link]

-

Pharmaceutical Technology. (2014, October 2). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

-

ResearchGate. (2025, August 7). Forced degradation as an integral part of HPLC stability-indicating method development. [Link]

-

HAL Open Science. Hydrodeoxygenation of benzofuran and its oxygenated derivatives (2,3-dihydrobenzofuran and 2-ethylphenol) over NiMoP/Al2O3 catal. [Link]

-

ResearchGate. (2025, August 7). Thermal Reactions of Isodihydrobenzofuran: Experimental Results and Computer Modeling. [Link]

-

National Center for Biotechnology Information. (2013, September 17). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

MDPI. (2023, March 24). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]

-

PubMed. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. [Link]

-

ResearchGate. (2023, November 8). (PDF) 2,3-Dihydrobenzofuran production eco-friendly by fast pyrolysis from Dendrocalamus asper biomass. [Link]

-

LCGC International. (2021, October 8). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-

Open Access Journals. (2017, March 23). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]

-

IJSDR. Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. [Link]

-

Cheméo. Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2). [Link]

-

National Center for Biotechnology Information. (2022, February 8). Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. [Link]

-

PubMed. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. [Link]

-

Royal Society of Chemistry. Kinetics and mechanism of the hydrolysis of substituted acetophenone oximes in acidic solutions. [Link]

-

MDPI. (2022, December 26). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. [Link]

-

ACS Publications. (2020, March 25). Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. [Link]

-

PubChem. 2-Chloroacetophenone. [Link]

-

ACS Publications. (2012, October 17). NMR Studies of Structure–Reactivity Relationships in Carbonyl Reduction: A Collaborative Advanced Laboratory Experiment. [Link]

-

ResearchGate. Design and synthesis of benzofuran‐ and naphthalene‐fused thiazinones as antimycobacterial agents. [Link]

-

Chemistry Stack Exchange. (2017, March 15). Mechanism for basic hydrolysis of α-chloronitrile to ketone?. [Link]

-

ResearchGate. (2025, August 6). Detection and mass spectral characterization of carbofuran and its degradation product. [Link]

-

National Center for Biotechnology Information. (2022, October 21). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

-

Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

-

Der Pharma Chemica. Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. [Link]

-

ResearchGate. (2006, January 1). Hydrolysis kinetics for 2-chloropyridine in supercritical water. [Link]

-

National Center for Biotechnology Information. (2018, February 21). Synthetic Access to Aromatic α-Haloketones. [Link]

-

Oregon State University. Spectroscopy of Aldehydes and Ketones. [Link]

-

NIST WebBook. 2-Pentanone, 5-chloro-. [Link]

-

Beilstein Journals. (2019, June 26). Aldehydes as powerful initiators for photochemical transformations. [Link]

-

Mendeley. (2014). Hydrolysis kinetics of chloroacetic acid with sodium hydroxide under strong alkaline conditions. [Link]

-

Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. [Link]

- Google Patents. CN1466561A - A method for preparing α' chloroketones.

Sources

- 1. echemi.com [echemi.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Kinetics and mechanism of the hydrolysis of substituted acetophenone oximes in acidic solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. BJOC - Aldehydes as powerful initiators for photochemical transformations [beilstein-journals.org]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nacatsoc.org [nacatsoc.org]

- 7. pharmadekho.com [pharmadekho.com]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. biopharminternational.com [biopharminternational.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. researchgate.net [researchgate.net]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Determination of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone

Introduction

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility is a critical parameter that influences a myriad of downstream applications, from reaction kinetics and purification to formulation and bioavailability.[1][2][3] This guide provides an in-depth exploration of the solubility of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone (CAS No: 64089-34-5), a substituted acetophenone derivative with potential applications in medicinal chemistry and materials science.[4]

While specific, publicly available solubility data for this compound is scarce, this guide will equip the researcher with the foundational knowledge and practical methodologies to determine its solubility in a scientifically rigorous manner. We will delve into the theoretical underpinnings of solubility, predict the likely behavior of the title compound based on its structure, and provide detailed, field-proven protocols for both thermodynamic and kinetic solubility assessment.

The structure of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone, featuring a dihydrobenzofuran ring, a ketone, and a chloroacetyl group, suggests a molecule of moderate polarity. Its solubility is therefore expected to be limited in aqueous media and higher in common organic solvents. The presence of a ketone group offers a site for hydrogen bonding with protic solvents, which will influence its solubility profile.

Part 1: Theoretical Framework for Solubility

The solubility of a solid compound in a liquid solvent is defined as the maximum concentration of that compound that can be dissolved in the solvent at a given temperature and pressure to form a saturated solution in equilibrium with the undissolved solid.[5] This equilibrium is a dynamic process where the rate of dissolution of the solid is equal to the rate of precipitation.

Several factors influence the solubility of an organic compound:

-

"Like Dissolves Like" : This principle is a cornerstone of solubility prediction.[6] Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. The polarity of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is influenced by the polar ketone and chloro groups, as well as the relatively nonpolar dihydrobenzofuran moiety.

-

Hydrogen Bonding : The ability of a compound to form hydrogen bonds with a solvent significantly impacts its solubility. The ketone group in our target molecule can act as a hydrogen bond acceptor.

-

Molecular Size and Shape : Generally, for a homologous series of compounds, as the molecular weight and size increase, solubility tends to decrease due to larger intermolecular forces within the crystal lattice that must be overcome.[7]

-

Crystal Lattice Energy : The energy required to break the intermolecular forces holding the solid compound together in its crystal lattice is a significant barrier to dissolution. A higher crystal lattice energy generally corresponds to lower solubility.

Part 2: Experimental Determination of Solubility

The choice of method for determining solubility depends on the stage of research and the required accuracy. For early-stage discovery, a rapid, high-throughput kinetic assay may be sufficient.[1][3] For later-stage development and formulation, a more rigorous thermodynamic equilibrium solubility measurement is essential.[2][3][5]

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium solubility of a compound. The shake-flask method is considered the "gold standard" for this determination.[8][9]

This protocol is adapted from established methodologies and is suitable for determining the aqueous and organic solvent solubility of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone.[1][8]

Principle: An excess of the solid compound is agitated in a chosen solvent for a sufficient time to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined analytically.

Materials:

-

2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone (solid)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Acetone, Dichloromethane)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone to a glass vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the mixture for at least 24 hours to ensure equilibrium is reached.[3][5] Longer times may be necessary and should be determined empirically.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Filtration/Centrifugation: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles. Alternatively, centrifuge the vial at high speed and carefully collect the supernatant.[1][10]

-

Quantification:

-

Prepare a series of standard solutions of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method. HPLC-UV is often preferred for its specificity and sensitivity.[11][12]

-

Construct a calibration curve from the standard solutions and determine the concentration of the compound in the saturated supernatant.

-

Data Presentation:

The determined thermodynamic solubility should be reported in units of µg/mL or µM.

| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Water | 25 | To be determined | To be determined |

| PBS (pH 7.4) | 25 | To be determined | To be determined |

| Ethanol | 25 | To be determined | To be determined |

| Methanol | 25 | To be determined | To be determined |

| Acetone | 25 | To be determined | To be determined |

| Dichloromethane | 25 | To be determined | To be determined |

Note: This table is a template for presenting experimentally determined data.

Diagram of the Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is a measure of how quickly a compound dissolves and whether it precipitates out of a solution that is rapidly prepared, often from a concentrated DMSO stock.[1][2][3] This method is well-suited for early-stage drug discovery where a large number of compounds need to be screened quickly.[1][3]

Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The formation of a precipitate is detected either by light scattering (nephelometry) or by measuring the concentration of the dissolved compound after filtration (Direct UV).[13][14]

Materials:

-

2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone

-

DMSO

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microtiter plates

-

Plate reader capable of nephelometry or UV absorbance measurements

-

Filtration plate (for Direct UV method)

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone in DMSO (e.g., 10 mM).

-

Plate Setup: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.

-

Buffer Addition: Add the aqueous buffer to each well to achieve the desired final compound concentration. The final DMSO concentration should be kept low (typically <1-2%) to minimize its effect on solubility.

-

Incubation: Mix the contents of the wells and incubate at a controlled temperature for a defined period (e.g., 1-2 hours).[2]

-

Detection:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[13]

-

Direct UV: Filter the solution to separate any undissolved particles. Measure the UV absorbance of the filtrate at a wavelength where the compound has maximum absorbance.[13]

-

-

Data Analysis: The kinetic solubility is often reported as the concentration at which precipitation is first observed or the measured concentration in the filtrate.

Diagram of the Kinetic Solubility Workflow

Caption: Workflow for Kinetic Solubility Determination.

Part 3: Causality and Trustworthiness in Experimental Design

Why the Shake-Flask Method is the Gold Standard: The extended equilibration time in the shake-flask method allows the system to reach a true thermodynamic equilibrium between the dissolved and undissolved states of the compound.[8][9] This minimizes the risk of generating supersaturated solutions, which can occur in faster methods and lead to an overestimation of solubility.[8]

Importance of Purity: The presence of impurities can significantly alter the measured solubility of a compound.[15][16] It is crucial to use a well-characterized, pure sample of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone for accurate solubility determination.

Self-Validating Protocols:

-

Equilibrium Confirmation: To ensure that equilibrium has been reached in the shake-flask method, samples can be taken at different time points (e.g., 24, 48, and 72 hours). If the measured concentration remains constant over the later time points, it is a strong indication that equilibrium has been achieved.

-

Calibration Standards: The use of a calibration curve with known standards in the same matrix as the sample is essential for accurate quantification and validates the analytical measurement.[11]

Conclusion

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available from: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. Available from: [Link]

-

Solubility testing in accordance with the OECD 105 - FILAB. Available from: [Link]

-

Kinetic Solubility Assays Protocol - AxisPharm. Available from: [Link]

-

In-vitro Thermodynamic Solubility - Protocols.io. Available from: [Link]

-

OECD 105 - Water Solubility Test at 20°C - Analytice. Available from: [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note - NIH. Available from: [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterization. Available from: [Link]

-

In vitro solubility assays in drug discovery - PubMed. Available from: [Link]

-

Thermodynamic Solubility Assay - Domainex. Available from: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. Available from: [Link]

-

OECD 105 - Water Solubility - Situ Biosciences. Available from: [Link]

-

Test No. 105: Water Solubility - OECD. Available from: [Link]

-

Test No. 105: Water Solubility - OECD. Available from: [Link]

-

Thermodynamic Solubility Assay - Evotec. Available from: [Link]

-

ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. Available from: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

How can you determine the solubility of organic compounds? - Quora. Available from: [Link]

-

2-Chloro-1-(6-hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethanone | C10H9ClO3 | CID 12236547 - PubChem. Available from: [Link]

-

Solubility of Organic Compounds. Available from: [Link]

-

2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone | C10H9ClO2 | CID 6504170 - PubChem. Available from: [Link]

-

2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone - PubChem. Available from: [Link]

-

2-CHLORO-1-(2,3-DIHYDROBENZOFURAN-5-YL)ETHANONE. Available from: [Link]

-

2-Chloro-1-(dibenzo[b,d]thiophen-2-yl)ethanone | C14H9ClOS - PubChem. Available from: [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. 2-CHLORO-1-(2,3-DIHYDROBENZOFURAN-5-YL)ETHANONE [drugfuture.com]

- 5. In-vitro Thermodynamic Solubility [protocols.io]

- 6. chem.ws [chem.ws]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. tandfonline.com [tandfonline.com]

- 10. filab.fr [filab.fr]

- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 12. evotec.com [evotec.com]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 16. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

"2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone" spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone

This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the chemical intermediate 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone. As a crucial building block in medicinal chemistry and organic synthesis, a thorough understanding of its structural and electronic properties through spectroscopic methods is paramount for researchers, scientists, and drug development professionals. This document synthesizes predictive data based on established chemical principles with practical, field-proven insights into data acquisition and interpretation.

Compound Overview and Structural Foundation

2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is a functionalized ketone derivative of dihydrobenzofuran. Its structure incorporates an α-haloketone moiety, a known reactive handle for a variety of synthetic transformations, making it a valuable precursor in the synthesis of more complex molecules.

Key Compound Identifiers:

The structural framework, illustrated below, is the basis for all subsequent spectral interpretation. The numbering convention provided will be used throughout this guide.

Caption: Molecular structure and numbering of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is divided into ¹H (proton) and ¹³C (carbon) NMR.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| H4, H6 | 7.75 - 7.85 | m | 2H | Aromatic protons ortho to the electron-withdrawing acetyl group, significantly deshielded. |

| H7 | 6.85 - 6.95 | d | 1H | Aromatic proton ortho to the ether oxygen, shielded relative to other aromatic protons. |

| H2 | 4.60 - 4.70 | t, J ≈ 8.8 Hz | 2H | Methylene protons adjacent to the ether oxygen, deshielded. |

| H3 | 3.20 - 3.30 | t, J ≈ 8.8 Hz | 2H | Methylene protons adjacent to the aromatic ring. |

| Hα | 4.75 - 4.85 | s | 2H | Methylene protons adjacent to both the carbonyl group and the chlorine atom, strongly deshielded. |

Expertise & Causality:

-

The significant downfield shift of the Hα protons is a direct consequence of the additive electron-withdrawing effects of the adjacent carbonyl group (C=O) and the electronegative chlorine atom. This signal is expected to be a sharp singlet as there are no adjacent protons for coupling.

-

The dihydrofuran ring protons (H2 and H3) exhibit a classic triplet-of-triplets pattern due to vicinal coupling with each other. The protons at position 2 are more deshielded due to their proximity to the ether oxygen.

-

The aromatic region shows a characteristic substitution pattern. The protons ortho to the carbonyl group (H4, H6) are shifted furthest downfield, while the proton ortho to the electron-donating ether linkage (H7) is found further upfield.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their hybridization and electronic environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C=O | 190.5 | Carbonyl carbon, highly deshielded. |

| C5 | 163.0 | Aromatic carbon attached to the ether oxygen. |

| C3a | 129.5 | Quaternary aromatic carbon at the ring junction. |

| C7a | 127.8 | Quaternary aromatic carbon attached to the carbonyl group. |

| C6 | 127.0 | Aromatic methine carbon. |

| C4 | 125.0 | Aromatic methine carbon. |

| C7 | 109.5 | Aromatic methine carbon shielded by the ether oxygen. |

| C2 | 72.0 | Aliphatic carbon adjacent to the ether oxygen. |

| Cα | 45.5 | Aliphatic carbon attached to chlorine. |

| C3 | 29.5 | Aliphatic carbon adjacent to the aromatic ring. |

Trustworthiness: The assignment of quaternary carbons (C3a, C5, C7a) can be unequivocally confirmed using advanced NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC), which shows long-range correlations between protons and carbons. For instance, correlations from H4 and H6 to the carbonyl carbon would validate the C7a assignment.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures data integrity and reproducibility.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

|---|---|---|---|

| 3100 - 3000 | C-H stretch | Medium | Aromatic C-H bonds. |

| 2980 - 2850 | C-H stretch | Medium | Aliphatic C-H bonds in the dihydrofuran ring. |

| ~1685 | C=O stretch | Strong | Conjugated ketone carbonyl. The conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[4] |

| ~1610, ~1580 | C=C stretch | Medium-Strong | Aromatic ring skeletal vibrations. |

| ~1260 | C-O stretch | Strong | Asymmetric stretch of the aryl-alkyl ether. |

| ~750 | C-Cl stretch | Medium | Carbon-chlorine bond vibration. |

Authoritative Grounding: The most diagnostic peak in the IR spectrum is the strong carbonyl (C=O) absorption. Its position at ~1685 cm⁻¹ is highly characteristic of an aryl ketone, providing immediate evidence for this functional group. The presence of both aromatic and aliphatic C-H stretches further corroborates the overall structure.[4]

Experimental Protocol: ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common, rapid method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial to subtract the spectral contributions of air (CO₂ and H₂O).

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance plot.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of its fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization, EI):

| m/z (charge-to-mass ratio) | Proposed Fragment | Rationale |

| 196 / 198 | [M]⁺˙ (Molecular Ion) | The parent molecule. The pair of peaks in a ~3:1 intensity ratio is the classic isotopic signature of a compound containing one chlorine atom (³⁵Cl and ³⁷Cl). |

| 147 | [M - CH₂Cl]⁺ | Loss of the chloromethyl radical via alpha-cleavage, forming a stable acylium ion. This is often the base peak. |

| 119 | [C₈H₇O]⁺ | Further fragmentation, potentially loss of CO from the m/z 147 fragment. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds. |

Trustworthiness & Validation: The observation of the M/M+2 isotopic pattern is a non-negotiable validation point. If this pattern is absent or its ratio deviates significantly from 3:1, it strongly suggests the sample is not the correct monochlorinated compound.

Key Fragmentation Pathway

The most probable fragmentation pathway in EI-MS involves alpha-cleavage, where the bond between the carbonyl carbon and the α-carbon is broken. This is an energetically favorable process that results in a resonance-stabilized acylium ion.

Caption: Primary fragmentation pathway of the molecular ion via alpha-cleavage.

Experimental Protocol: EI-MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

Ionization: Bombard the vaporized sample with high-energy electrons (~70 eV) in the ion source. This process ejects an electron from the molecule, forming the positively charged molecular ion (M⁺˙).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Spectrum Generation: The data is plotted as a mass spectrum, showing the relative abundance of each ion versus its m/z value.

Summary and Conclusion

The combination of NMR, IR, and MS provides a complete and validated structural characterization of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone. ¹H and ¹³C NMR define the carbon-hydrogen skeleton, IR spectroscopy confirms the presence of key functional groups, particularly the conjugated ketone, and mass spectrometry establishes the molecular weight, elemental formula (via isotopic pattern), and primary fragmentation behavior. This guide serves as a foundational resource for scientists working with this important chemical intermediate, enabling confident identification and quality control in research and development settings.

References

-

001CHEMICAL. 2-chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone, CAS No. 64089-34-5. Available at: [Link]

-

Sinfoo Biotech. 2-chloro-1-(2,3-dihydro-benzofuran-5-yl)-ethanone. Available at: [Link]

-

PubChem, National Center for Biotechnology Information. 2-Chloro-1-(6-hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethanone (Related Compound). Available at: [Link]

-

FDA Global Substance Registration System (GSRS). 2-CHLORO-1-(2,3-DIHYDROBENZOFURAN-5-YL)ETHANONE. Available at: [Link]

-

chemtubeuk. Introduction to IR Spectroscopy. Ketones. YouTube. Available at: [Link]

-

NIST Chemistry WebBook. Acetophenone, 2-chloro-. Available at: [Link]

Sources

Topic: 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone: A Core Building Block in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is a pivotal synthetic intermediate, primarily recognized for its role in the manufacturing of complex active pharmaceutical ingredients (APIs). As a substituted α-chloro ketone, its intrinsic reactivity is harnessed for constructing carbon-carbon and carbon-heteroatom bonds, making it an invaluable tool in medicinal chemistry. This guide provides an in-depth analysis of its synthesis, reactivity, and critical application as the penultimate precursor in the industrial-scale synthesis of Darifenacin, a potent M3 selective receptor antagonist for treating overactive bladder. We will explore the mechanistic underpinnings of its synthesis via Friedel-Crafts acylation, detail a validated experimental protocol, and elucidate its subsequent conversion, offering field-proven insights for process optimization and quality control.

Introduction: Strategic Importance in Drug Development

In the landscape of pharmaceutical development, the identification and utilization of versatile chemical scaffolds are paramount. 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone (CAS No. 35141-26-7) has emerged as a high-value building block due to the convergence of two key structural motifs: the 2,3-dihydrobenzofuran ring and a reactive α-chloro ketone side chain.

-

The 2,3-Dihydrobenzofuran Moiety: This heterocyclic system is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. Its rigid, planar structure provides a well-defined orientation for pharmacophoric groups to interact with biological targets.

-

The α-Chloro Ketone Functionality: This is a highly reactive electrophilic center, primed for nucleophilic substitution reactions. The presence of the adjacent carbonyl group activates the C-Cl bond, facilitating displacement by a wide range of nucleophiles, which is the linchpin of its synthetic utility.

The principal application of this intermediate is in the synthesis of Darifenacin (brand names Enablex, Emselex). The entire carbon skeleton of the dihydrobenzofuran portion of Darifenacin is introduced using this building block, highlighting its strategic importance in streamlining the convergent synthesis of the final API.

Physicochemical Properties and Spectral Data

A thorough understanding of the physical and spectral properties of a synthetic building block is critical for process control, reaction monitoring, and quality assurance.